molecular formula C14H21ClN2O3 B1487796 4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-89-9

4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1487796
CAS RN: 1220029-89-9
M. Wt: 300.78 g/mol
InChI Key: OMEQQYRWWAIWOK-UHFFFAOYSA-N
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Description

4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H21ClN2O3 . It is used in scientific research and pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride consists of a piperidine ring attached to a nitrophenol group via an ethyl bridge . The molecular weight is 300.781 Da .

Scientific Research Applications

Medicinal Chemistry

Piperidine derivatives are pivotal in drug design and pharmaceuticals. They are present in more than twenty classes of drugs, including alkaloids . The compound , with its piperidine core, could be instrumental in synthesizing biologically active molecules. Its nitro group and methyl substituent may offer unique interactions with biological targets, potentially leading to the development of new therapeutic agents.

Material Science

In material science, this compound’s molecular structure could be valuable in creating novel materials with specific properties. Its ability to act as a linker due to the presence of the piperidine moiety and the ether linkage might be exploited in polymer synthesis or as a precursor for advanced nanomaterials .

Industrial Applications

The versatility of piperidine derivatives makes them suitable for various industrial applications. They can serve as intermediates in the synthesis of complex compounds. The compound’s structural features could be utilized in the production of dyes, resins, or other industrial chemicals .

Environmental Research

In environmental research, the compound’s potential reactivity with pollutants could be studied. It might be used to develop sensors or neutralizing agents that react with specific environmental toxins, aiding in pollution control and environmental remediation efforts .

Analytical Chemistry

In analytical chemistry, the compound could be used as a standard or reagent in chromatographic methods or mass spectrometry. Its unique molecular signature allows for its use in the qualitative and quantitative analysis of complex mixtures .

Biotechnology Research

The compound’s molecular framework could be significant in biotechnology research. It might be used in the synthesis of peptides or as a building block in the construction of bioconjugates. Its reactivity could be harnessed in enzyme-linked assays or in the modification of biomolecules for research purposes .

Synthesis of Natural Products

Piperidine derivatives are often key intermediates in the synthesis of natural products. This compound could be used in the total synthesis of complex natural molecules, potentially leading to the discovery of new drugs or bioactive compounds .

Pharmacological Research

The compound’s piperidine ring is a common motif in pharmacologically active molecules. Research into its derivatives could lead to the discovery of new central nervous system (CNS) agents, cardiovascular drugs, or anti-inflammatory compounds, given the importance of piperidine derivatives in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with 4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-11-10-13(2-3-14(11)16(17)18)19-9-6-12-4-7-15-8-5-12;/h2-3,10,12,15H,4-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEQQYRWWAIWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2CCNCC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride

CAS RN

1220029-89-9
Record name Piperidine, 4-[2-(3-methyl-4-nitrophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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